Pyridinium, 1-[2-[[(4-bromo-1H-pyrrol-2-yl)carbonyl]oxy]ethyl]-3-carboxy-, inner salt
Overview
Description
Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
The synthesis of pyridinium salts and pyrrole compounds involves various methods. For instance, the Paal-Knorr pyrrole synthesis is an operationally simple, practical, and economical method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water .Molecular Structure Analysis
Pyridine and pyrrole are common aromatic heterocycles. The Hückel 4n + 2 rule can be used to explain the aromaticity of each of pyridine and pyrrole .Chemical Reactions Analysis
Pyridinium salts have shown reactivity and importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .Scientific Research Applications
Photophysical Properties
Pyridinium inner salts have been studied for their unique photophysical properties. For example, a study by Chen et al. (2013) investigated the fluorescence properties of novel pyridinium inner salt dyes, revealing their strong fluorescence emission and significant two-photon absorption, which are beneficial in photophysical applications (Chen et al., 2013).
Synthesis and Chemical Reactions
Various studies have focused on the synthesis and reactions of pyridinium inner salts. One study by Cheng et al. (2010) demonstrated the use of these salts in creating polyfunctionalized pyrroles and thiophenes, highlighting their utility in chemical synthesis (Cheng et al., 2010). Another study by Babaev et al. (2005) explored the formation of indolizine derivatives from the reaction of pyridinium salts, showcasing their role in generating novel heterocycles (Babaev et al., 2005).
Applications in Molecular Recognition
A study by Zhao et al. (2018) illustrated the potential of a pyridinium inner salt compound in cyanide recognition. This compound displayed a significant change in color and fluorescence in the presence of cyanide, suggesting its use in molecular sensing applications (Zhao et al., 2018).
Crystal Structure Analysis
Research by Sun et al. (2006) on the inner salt 4‐carboxy‐2‐(pyridinium‐4‐yl)‐1H‐imidazole‐5‐carboxylate monohydrate contributed to understanding the crystal structure of such compounds. This study provided insights into the molecular configuration and arrangement in solid-state (Sun et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c14-10-6-11(15-7-10)13(19)20-5-4-16-3-1-2-9(8-16)12(17)18/h1-3,6-8H,4-5H2,(H-,15,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAAVTIFMIDETK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCOC(=O)C2=CC(=CN2)Br)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440545 | |
Record name | Agelongine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163564-84-9 | |
Record name | Agelongine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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